molecular formula C10H12ClNO2 B2432979 Methyl 2-amino-2-(4-chlorophenyl)propanoate CAS No. 6097-62-7

Methyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2432979
CAS No.: 6097-62-7
M. Wt: 213.66
InChI Key: LNNSBLUMVGCJPV-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-nitropropane, which is subsequently hydrolyzed and esterified to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2-(4-chlorophenyl)propanoate serves as a key building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations such as:

  • Nucleophilic Substitution : Formation of substituted aromatic compounds.
  • Reduction Reactions : Leading to the formation of alcohol derivatives.

Biological Studies

The compound has garnered attention for its potential biological activities:

  • Histone Deacetylase Inhibition : Research indicates that it may act as a histone deacetylase inhibitor, suggesting roles in cancer therapy and epigenetic regulation.
  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

Medicinal Chemistry

This compound is investigated for its therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Its potential to alleviate pain has been explored in various pharmacological studies.

Anticancer Activity

A study demonstrated that this compound induced apoptosis in HCT-116 colon cancer cells through histone deacetylase inhibition. This led to increased expression of pro-apoptotic factors, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

In another investigation, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics. This suggests its potential utility in developing new antimicrobial therapies.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisBuilding block for complex moleculesUsed in various chemical transformations
Biological StudiesHistone deacetylase inhibitionInduces apoptosis in cancer cells
Antimicrobial activityEffective against bacterial strains
Medicinal ChemistryAnti-inflammatory and analgesic effectsPotential for treating pain and inflammation

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-fluorophenyl)propanoate
  • Methyl 2-amino-2-(4-bromophenyl)propanoate
  • Methyl 2-amino-2-(4-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it distinct from its analogs .

Biological Activity

Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClN\O
  • Molecular Weight : Approximately 215.66 g/mol
  • Functional Groups : Contains an amino group, a methyl ester group, and a chlorophenyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens, suggesting its utility in treating infections.
  • Histone Deacetylase Inhibition : It may act as a histone deacetylase inhibitor (HDACi), implicating its role in cancer therapy and epigenetic regulation.
  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

The mechanism of action of this compound is believed to involve:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The chlorophenyl group participates in hydrophobic interactions that can enhance binding affinity to target proteins.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameKey FeaturesBiological Activity
This compoundChlorophenyl substitutionAntimicrobial, HDAC inhibition
Methyl 2-amino-3-(4-fluorophenyl)propanoateFluorine substitutionVaries; potential for different profiles
Methyl 2-acetylamino-3-(4-chlorophenyl)propanoateAcetylamino groupDistinct pharmacological properties

Case Studies and Research Findings

  • Histone Deacetylase Inhibition :
    • A study demonstrated that this compound effectively inhibits HDACs, leading to increased acetylation of histones and subsequent changes in gene expression linked to cancer cell proliferation .
  • Antimicrobial Activity :
    • Research indicated that this compound exhibited significant antibacterial effects against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro studies showed that the compound had an IC50_{50} value lower than that of standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects on various cancer cell lines .

Properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNSBLUMVGCJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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